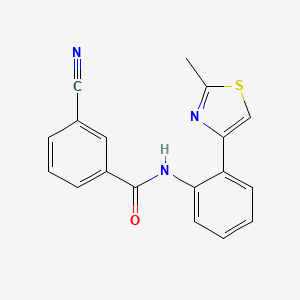

3-cyano-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-cyano-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Applications De Recherche Scientifique

Chemical Rearrangements and Synthesis

One study details the condensation reactions involving cyano and methylthio acrylamide derivatives, resulting in products through O,N and N,N double rearrangement processes. These reactions showcase the compound's utility in synthetic organic chemistry for generating oxazinones and diazinones, indicating its potential in the development of novel chemical entities (Yokoyama et al., 1985).

Colorimetric Sensing

Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlights their ability for colorimetric sensing of fluoride anions. A specific derivative showed a significant color change upon fluoride ion detection, demonstrating the compound's application in environmental monitoring and analytical chemistry (Younes et al., 2020).

Supramolecular Chemistry

A study on N-(thiazol-2-yl)benzamide derivatives, including those similar to the compound , revealed their gelation behavior and the influence of methyl functionality and S⋯O interactions. These findings open avenues for the use of such compounds in the creation of supramolecular gels, which have applications in drug delivery and material science (Yadav & Ballabh, 2020).

Antimicrobial and Antiviral Activities

The synthesis and evaluation of new piperazine doped with febuxostat, which includes structural motifs similar to 3-cyano-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide, have been reported. These compounds demonstrated notable antiviral and antimicrobial activities, suggesting potential in therapeutic applications against infectious diseases (Reddy et al., 2013).

Anticancer Properties

Metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide were synthesized and characterized, showing significant anticancer activity against human colon carcinoma cells. This research underscores the potential of such compounds in developing new anticancer therapies (Rizk et al., 2021).

Mécanisme D'action

While the exact mechanism of action for “3-cyano-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide” is not specified in the retrieved papers, thiazole derivatives have been found to exhibit various biological activities. For instance, they can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Orientations Futures

The future directions for “3-cyano-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide” could involve further studies on its biological activities and potential applications in medicine. The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor .

Propriétés

IUPAC Name |

3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c1-12-20-17(11-23-12)15-7-2-3-8-16(15)21-18(22)14-6-4-5-13(9-14)10-19/h2-9,11H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRFMLBQVOKGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2817382.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2817385.png)

![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)

![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)

![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)

![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2817394.png)

![8-fluoro-2-(6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817399.png)